Cas no 56919-56-3 (Acetic acid, (2-quinolinylthio)-)

Acetic acid, (2-quinolinylthio)-, is a sulfur-containing quinoline derivative with potential applications in organic synthesis and coordination chemistry. The compound features a thioether linkage at the 2-position of the quinoline ring, coupled with an acetic acid functional group, offering reactivity for further derivatization. Its structure enables chelation with metal ions, making it useful in catalytic systems or as a ligand in metal-organic frameworks. The quinoline moiety provides stability and electron-rich characteristics, while the thioether and carboxyl groups enhance versatility in chemical modifications. This compound is particularly valuable in research settings for developing pharmacophores or functional materials due to its bifunctional reactivity and structural tunability.
Acetic acid, (2-quinolinylthio)- structure
56919-56-3 structure
Product Name:Acetic acid, (2-quinolinylthio)-
CAS No:56919-56-3
MF:C11H9NO2S
MW:219.259661436081
CID:347348
PubChem ID:408543
Update Time:2025-11-06

Acetic acid, (2-quinolinylthio)- Chemical and Physical Properties

Names and Identifiers

    • Acetic acid, (2-quinolinylthio)-
    • (Quinolin-2-ylsulfanyl)-acetic acid
    • 2-quinolin-2-ylsulfanylacetic acid
    • 2-(Quinolin-2-ylthio)aceticacid
    • cid_408543
    • 2-(quinolin-2-ylsulfanyl)acetic acid
    • SB68966
    • REGID_for_CID_408543
    • MLS000029205
    • (2-quinolylthio)acetic acid
    • (quinolin-2-ylthio)acetic acid
    • SR-01000401821-1
    • (quinolin-2-ylsulfanyl)acetic acid
    • BDBM42597
    • 2-quinolin-2-ylsulfanylethanoic acid
    • Oprea1_735060
    • 2-(quinolylthio)acetic acid
    • HMS1414F13
    • HMS2292M03
    • DTXSID00328256
    • Oprea1_345287
    • 2-(2-quinolylthio)acetic acid
    • SR-01000401821
    • WOZJGFBFMIWEGN-UHFFFAOYSA-N
    • 2-(Quinolin-2-ylthio)acetic acid
    • SMR000009740
    • AKOS000168105
    • 56919-56-3
    • SCHEMBL1613311
    • 2-(2-quinolinylthio)acetic acid
    • CHEMBL1385852
    • IFLab1_000827
    • CS-0358889
    • FS-1889
    • MDL: MFCD00998962
    • Inchi: 1S/C11H9NO2S/c13-11(14)7-15-10-6-5-8-3-1-2-4-9(8)12-10/h1-6H,7H2,(H,13,14)
    • InChI Key: WOZJGFBFMIWEGN-UHFFFAOYSA-N
    • SMILES: S(CC(=O)O)C1=CC=C2C=CC=CC2=N1

Computed Properties

  • Exact Mass: 219.03547
  • Monoisotopic Mass: 219.035
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 75.5Ų

Experimental Properties

  • PSA: 50.19

Acetic acid, (2-quinolinylthio)- Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

Acetic acid, (2-quinolinylthio)- Pricemore >>

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Additional information on Acetic acid, (2-quinolinylthio)-

Acetic acid, (2-quinolinylthio) and its Significance in Modern Chemical Research

Acetic acid, (2-quinolinylthio), with the CAS number 56919-56-3, is a compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural motif of a quinoline ring linked to a thiol group via an acetic acid moiety, exhibits intriguing chemical properties that make it a valuable scaffold for the development of novel therapeutic agents. The quinoline moiety, known for its presence in various bioactive molecules, contributes to the compound's potential as a pharmacophore, while the thiol group offers opportunities for further chemical modifications and interactions with biological targets.

The synthesis and characterization of Acetic acid, (2-quinolinylthio) have been subjects of extensive research due to its potential applications in medicinal chemistry. The compound's structure allows for diverse functionalization, making it a versatile building block for designing molecules with specific biological activities. Recent studies have highlighted the compound's role in the development of agents targeting neurological disorders, where the quinoline scaffold is particularly relevant due to its known interaction with certain neurotransmitter systems.

In the realm of drug discovery, Acetic acid, (2-quinolinylthio) has been explored as a component in the synthesis of molecules that exhibit antimicrobial and anti-inflammatory properties. The thiol group in the molecule can engage in disulfide bond formation, a common mechanism in many biologically active peptides and proteins. This feature has led researchers to investigate its potential as an inhibitor of enzymes involved in inflammatory pathways, such as those mediated by reactive oxygen species.

Moreover, the quinoline ring in Acetic acid, (2-quinolinylthio) has been studied for its ability to modulate enzyme activity and receptor binding. Quinoline derivatives are well-documented for their role in antimalarial drugs, and extending their utility to other therapeutic areas has been a focus of recent research. The combination of the acetic acid group with the quinoline-thiol moiety suggests that this compound could interact with both hydrophobic and hydrophilic regions of biological targets, enhancing its potential as a drug candidate.

One of the most promising applications of Acetic acid, (2-quinolinylthio) is in the field of cancer research. The compound's ability to cross cell membranes and reach intracellular targets has been exploited in the design of molecules that can induce apoptosis or inhibit cell proliferation in cancer cells. Preliminary studies have shown that derivatives of this compound can selectively target certain types of cancer cells while minimizing toxicity to healthy cells. This selectivity is crucial for developing effective anticancer therapies that reduce side effects associated with conventional treatments.

The chemical properties of Acetic acid, (2-quinolinylthio) also make it an interesting candidate for use in materials science. The presence of both polar and non-polar functional groups allows it to act as a surfactant or ligand in various chemical reactions. Researchers have explored its use as a chelating agent for metal ions, which can be relevant in catalysis and material synthesis. Additionally, its ability to form stable complexes with other molecules has implications for drug delivery systems, where it could be used to enhance the stability and bioavailability of active pharmaceutical ingredients.

In conclusion, Acetic acid, (2-quinolinylthio), CAS number 56919-56-3, is a multifaceted compound with significant potential across multiple domains of chemical research. Its unique structural features offer opportunities for designing novel therapeutic agents with applications ranging from neurological disorders to cancer treatment. The ongoing exploration of this compound underscores its importance as a scaffold for innovation in pharmaceuticals and materials science. As research continues to uncover new applications and refine synthetic methodologies, Acetic acid, (2-quinolinylthio) is poised to play an increasingly important role in advancing scientific understanding and developing next-generation technologies.

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